molecular formula C9H11ClN2O B14881128 4-Chloro-2-cyclopropyl-5-ethoxypyrimidine

4-Chloro-2-cyclopropyl-5-ethoxypyrimidine

Cat. No.: B14881128
M. Wt: 198.65 g/mol
InChI Key: PWCJVPWWMYBRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropyl-5-ethoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-5-ethoxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-cyclopropylpyrimidine with ethyl alcohol in the presence of a base to introduce the ethoxy group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclopropyl-5-ethoxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-Chloro-2-cyclopropyl-5-ethoxypyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related pathways.

    Biological Studies: The compound is employed in studies investigating the role of pyrimidine derivatives in biological systems.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5-ethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in nucleic acid metabolism, thereby affecting cellular processes .

Comparison with Similar Compounds

  • 2-Chloro-4,5-dimethoxypyrimidine
  • 4-Chloro-2-cyclopropyl-5-methoxypyrimidine
  • 2-Bromo-4-chloro-5-ethoxypyrimidine

Comparison: 4-Chloro-2-cyclopropyl-5-ethoxypyrimidine is unique due to the presence of both a cyclopropyl group and an ethoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-5-ethoxypyrimidine

InChI

InChI=1S/C9H11ClN2O/c1-2-13-7-5-11-9(6-3-4-6)12-8(7)10/h5-6H,2-4H2,1H3

InChI Key

PWCJVPWWMYBRLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(N=C1Cl)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.